molecular formula C9H8N2OS B1321359 4-Benzyl-1,2,5-thiadiazol-3-ol CAS No. 5933-69-7

4-Benzyl-1,2,5-thiadiazol-3-ol

Cat. No. B1321359
CAS RN: 5933-69-7
M. Wt: 192.24 g/mol
InChI Key: URHDRLWOGCTEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Benzyl-1,2,5-thiadiazol-3-ol" is a derivative of the 1,2,5-thiadiazole family, which is a class of heterocyclic compounds containing a ring with two nitrogen and one sulfur atom. The benzyl group attached to the thiadiazole ring suggests potential for interesting chemical properties and biological activity. Research on similar compounds has shown a wide range of applications, including biological activity, material science, and synthetic chemistry .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and the formation of C-N and S-N bonds. For example, a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines was synthesized through molecular iodine-mediated oxidative cyclization . Similarly, benzo[1,2-c:3,4-c':5,6-c''] tris [1,2,5] thiadiazole was synthesized from its bis-thiadiazole precursor through nitration, amination, and cyclization reactions . These methods could potentially be adapted for the synthesis of "4-Benzyl-1,2,5-thiadiazol-3-ol".

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial for their chemical and biological properties. For instance, the structure of the substituent groups on the thiadiazole ring can significantly affect molecular aggregation, as observed in the study of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its derivatives . The molecular structure also influences the photophysical properties, as seen in the hybrid molecules containing benzo-2,1,3-thiadiazole, which showed large Stokes shift values .

Chemical Reactions Analysis

Thiadiazole derivatives participate in various chemical reactions. The base-promoted transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles leads to different products depending on the conditions, demonstrating the versatility of these compounds in chemical synthesis . The ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to form 4H-benzo[b][1,4]thiazine 1,1-dioxides is another example of the reactivity of thiadiazole-related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The spectroscopic studies of benzene-1,3-diol derivatives revealed the impact of solvent effects on molecular aggregation . The photophysical properties of benzo[c][1,2,5]thiadiazole derivatives were characterized by UV-vis absorption and emission fluorescence analysis, indicating their potential use in material science applications . The biological activity of benzylidene containing 1,3,4-thiadiazloe and thiazol compounds against various bacterial strains suggests that "4-Benzyl-1,2,5-thiadiazol-3-ol" could also exhibit similar properties .

Scientific Research Applications

Molecular Aggregation and Spectroscopic Studies

4-Benzyl-1,2,5-thiadiazol-3-ol derivatives have been studied for their unique molecular aggregation properties. Spectroscopic studies have revealed that these compounds exhibit varying fluorescence emission spectra and circular dichroism (CD) spectra in different organic solvents, indicating their potential in molecular aggregation and interaction studies. The structure of the substituent group on the molecule significantly affects these aggregation interactions, making these compounds suitable for research in molecular organization and fluorescence effects related to molecular aggregation (Matwijczuk et al., 2016).

Photovoltaic Properties

A star-shaped molecule derived from 4-Benzyl-1,2,5-thiadiazol-3-ol, with triphenylamine as the core and benzo[1,2,5]thiadiazol vinylene arms, has been designed for use in organic solar cells (OSCs). This molecule demonstrates strong absorption in the visible wavelength range and exhibits promising photovoltaic properties, including a high open-circuit voltage and power conversion efficiency, underlining its potential as a material for organic photovoltaics (Wu et al., 2009).

Liposome Systems in Spectroscopy

4-Benzyl-1,2,5-thiadiazol-3-ol derivatives have been utilized in spectroscopic studies of liposome systems. These studies provide insights into the molecular organization of these compounds in lipid multilayers and their interactions with lipid hydrocarbon chains. The findings are significant for understanding the phenomenon of molecular aggregation in biological systems (Kluczyk et al., 2016).

Electrochemical and Optical Properties

In the field of materials science, 4-Benzyl-1,2,5-thiadiazol-3-ol and related compounds have been explored for their electrochemical and optical properties. These studies are crucial for developing new materials with potential applications in electronics and photonics. The solubility and electronic properties of these polymers have been particularly noted, highlighting their suitability for applications like blue electrochromic polymers (Karakus et al., 2012).

Future Directions

Thiadiazole is a pharmacologically significant scaffold and is present as a core structural component in an array of drug categories . Therefore, it remains a therapeutic target for the development of novel leads in medicinal chemistry . Future research could focus on the development of new thiadiazole derivatives with improved pharmacological properties .

properties

IUPAC Name

4-benzyl-1,2,5-thiadiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-9-8(10-13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHDRLWOGCTEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NSNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1,2,5-thiadiazol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.